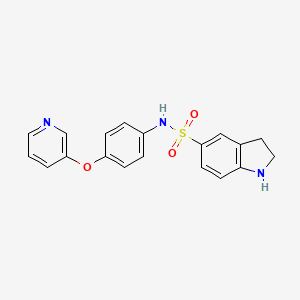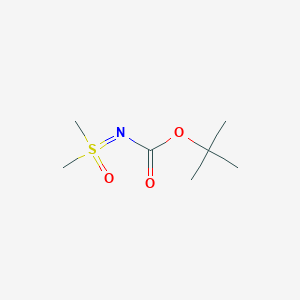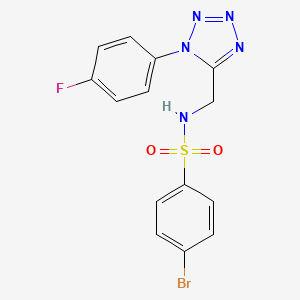
N-(4-(吡啶-3-氧基)苯基)吲哚-5-磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(4-(pyridin-3-yloxy)phenyl)indoline-5-sulfonamide” is a chemical compound with the molecular formula C19H17N3O3S and a molecular weight of 367.42. This compound is a type of indoline-5-sulfonamide , a class of compounds known for their potential in inhibiting cancer-related carbonic anhydrases and antiproliferative activity .
科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of N-(4-(pyridin-3-yloxy)phenyl)indoline-5-sulfonamide, also known as N-[4-(pyridin-3-yloxy)phenyl]-2,3-dihydro-1H-indole-5-sulfonamide:
Anticancer Activity
N-(4-(pyridin-3-yloxy)phenyl)indoline-5-sulfonamide: has shown promising results in anticancer research. Its structure allows it to inhibit specific enzymes and pathways critical for cancer cell proliferation. Studies have demonstrated its efficacy against various cancer cell lines, including breast cancer (MCF-7), non-small cell lung cancer (A549), and colon cancer (HCT-116) . The compound’s ability to induce apoptosis and inhibit cell growth makes it a potential candidate for developing new anticancer therapies.
Antiviral Properties
The compound has been investigated for its antiviral properties, particularly against RNA and DNA viruses. Its unique structure enables it to interfere with viral replication processes. Research has shown that derivatives of indole, a core component of this compound, exhibit significant antiviral activity against viruses such as influenza A and Coxsackie B4 . This suggests potential applications in developing antiviral drugs.
Anti-inflammatory Effects
N-(4-(pyridin-3-yloxy)phenyl)indoline-5-sulfonamide: has been studied for its anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation in various models. This makes it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Antimicrobial Activity
The compound has demonstrated antimicrobial activity against a range of bacterial and fungal pathogens. Its mechanism involves disrupting microbial cell membranes and inhibiting essential enzymes. This broad-spectrum antimicrobial activity suggests its potential use in developing new antibiotics and antifungal agents .
Antioxidant Properties
Research has shown that N-(4-(pyridin-3-yloxy)phenyl)indoline-5-sulfonamide possesses significant antioxidant properties. It can scavenge free radicals and reduce oxidative stress, which is beneficial in preventing and treating diseases associated with oxidative damage, such as neurodegenerative diseases and cardiovascular disorders .
Antidiabetic Potential
The compound has been explored for its antidiabetic potential. It can modulate glucose metabolism and improve insulin sensitivity, making it a promising candidate for developing new treatments for diabetes. Studies have shown that indole derivatives can effectively lower blood glucose levels and improve overall metabolic health .
Neuroprotective Effects
N-(4-(pyridin-3-yloxy)phenyl)indoline-5-sulfonamide: has shown neuroprotective effects in various models of neurodegenerative diseases. Its ability to reduce oxidative stress, inhibit neuroinflammation, and protect neuronal cells suggests its potential in treating conditions such as Alzheimer’s disease and Parkinson’s disease .
Antimalarial Activity
The compound has been investigated for its antimalarial activity. Its structure allows it to interfere with the life cycle of the malaria parasite, reducing its ability to replicate and cause disease. This makes it a potential candidate for developing new antimalarial drugs .
属性
IUPAC Name |
N-(4-pyridin-3-yloxyphenyl)-2,3-dihydro-1H-indole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c23-26(24,18-7-8-19-14(12-18)9-11-21-19)22-15-3-5-16(6-4-15)25-17-2-1-10-20-13-17/h1-8,10,12-13,21-22H,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVWSKSQGCXICD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)OC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(pyridin-3-yloxy)phenyl)indoline-5-sulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2662603.png)
![5-(furan-2-yl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)isoxazole-3-carboxamide](/img/structure/B2662605.png)
![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2662607.png)

![N-[(4-fluorophenyl)methyl]-3-methyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2662610.png)
![2-(1-Adamantyl)imidazo[1,2-a]pyridine](/img/structure/B2662614.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2662616.png)
![4-benzyl-2-(2-methylbenzyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione](/img/structure/B2662617.png)
![2-[[1-[2-(3-Chlorophenoxy)propanoyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2662620.png)

![4-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2662622.png)
